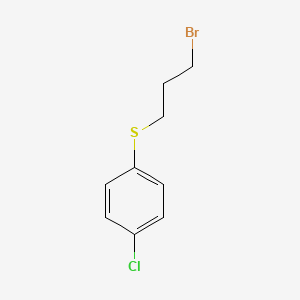
1-(3-Bromopropylsulfanyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromopropylsulfanyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1-(3-Bromopropylsulfanyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Products such as 1-(3-azidopropylsulfanyl)-4-chlorobenzene, 1-(3-thiopropylsulfanyl)-4-chlorobenzene, or 1-(3-alkoxypropylsulfanyl)-4-chlorobenzene.
Oxidation: Products like 1-(3-bromopropylsulfinyl)-4-chlorobenzene or 1-(3-bromopropylsulfonyl)-4-chlorobenzene.
Reduction: Products such as 1-(3-propylsulfanyl)-4-chlorobenzene.
科学的研究の応用
1-(3-Bromopropylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene depends on the specific application and the target moleculeFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by forming a covalent bond with the active site .
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-(3-Bromopropylsulfanyl)-4-bromobenzene: Similar structure but has a bromine atom instead of a chlorine atom on the benzene ring.
1-(3-Chloropropylsulfanyl)-4-chlorobenzene: Similar structure but has a chlorine atom instead of a bromine atom on the propyl chain.
Uniqueness
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is unique due to the presence of both a bromopropylsulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C9H10BrClS |
|---|---|
分子量 |
265.60 g/mol |
IUPAC名 |
1-(3-bromopropylsulfanyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChIキー |
MEGBTYFOIZCETE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SCCCBr)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8320009.png)
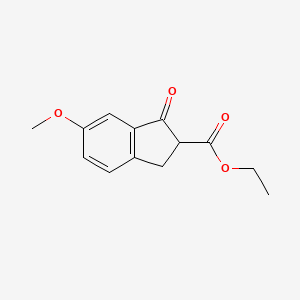
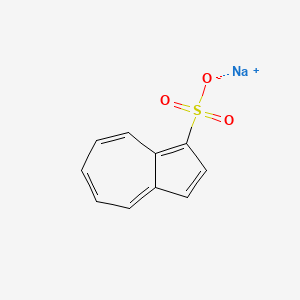
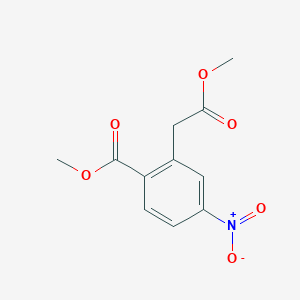
![Phenol, 3-fluoro-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B8320053.png)
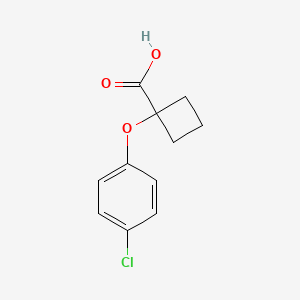
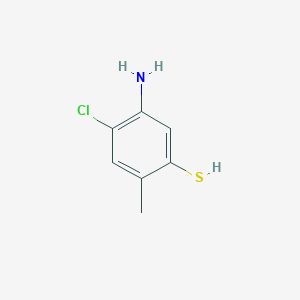

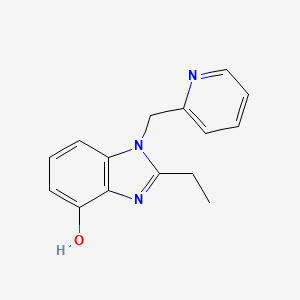
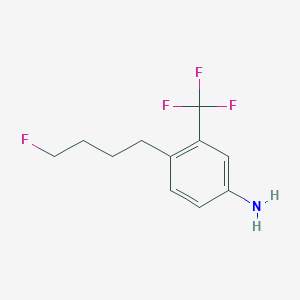
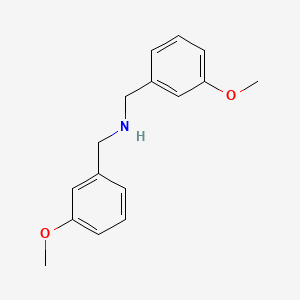
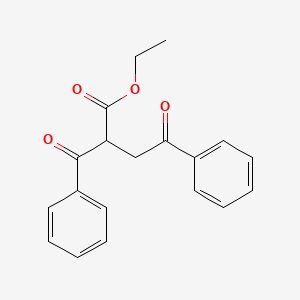
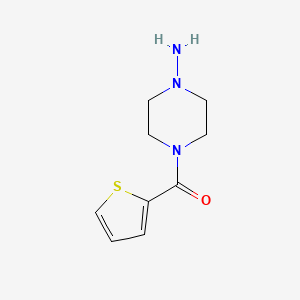
![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
